molecular formula C12H14N4O B2800864 3-{2-Methylimidazo[1,2-a]pyridin-3-yl}piperazin-2-one CAS No. 1354949-78-2

3-{2-Methylimidazo[1,2-a]pyridin-3-yl}piperazin-2-one

Cat. No.: B2800864
CAS No.: 1354949-78-2
M. Wt: 230.271
InChI Key: BJDQOZAIYBZYNN-UHFFFAOYSA-N
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Description

3-{2-Methylimidazo[1,2-a]pyridin-3-yl}piperazin-2-one is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-Methylimidazo[1,2-a]pyridin-3-yl}piperazin-2-one typically involves the condensation of 2-methylimidazo[1,2-a]pyridine with piperazine derivatives. One common method includes the reaction of 2-methylimidazo[1,2-a]pyridine with piperazine in the presence of a suitable base such as sodium methoxide . The reaction is usually carried out in a solvent like methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-{2-Methylimidazo[1,2-a]pyridin-3-yl}piperazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include halogenated derivatives, oxidized forms, and reduced forms of the original compound.

Scientific Research Applications

3-{2-Methylimidazo[1,2-a]pyridin-3-yl}piperazin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{2-Methylimidazo[1,2-a]pyridin-3-yl}piperazin-2-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the disruption of bacterial cell wall synthesis. The compound may also interact with enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-Methylimidazo[1,2-a]pyridin-3-yl}piperazin-2-one is unique due to its dual functionality, combining the properties of both the imidazo[1,2-a]pyridine and piperazine rings. This structural combination enhances its potential biological activity and broadens its range of applications compared to similar compounds.

Properties

IUPAC Name

3-(2-methylimidazo[1,2-a]pyridin-3-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-8-11(10-12(17)14-6-5-13-10)16-7-3-2-4-9(16)15-8/h2-4,7,10,13H,5-6H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDQOZAIYBZYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C3C(=O)NCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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